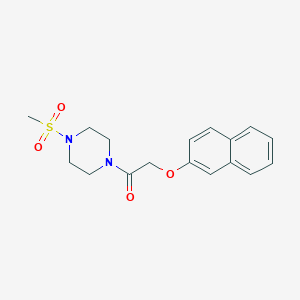
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide, also known as MPPT, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative that has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide is not fully understood, but it is believed to involve the modulation of serotonin and dopamine neurotransmission. By binding to the 5-HT1A and dopamine D2 receptors, N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide may increase the release of these neurotransmitters, leading to changes in mood, anxiety, stress, and reward.
Biochemical and Physiological Effects
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and increase social interaction. It has also been found to have antidepressant-like effects and to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in lab experiments is its specificity for the 5-HT1A and dopamine D2 receptors. This allows researchers to study the effects of these neurotransmitters on behavior and physiology. However, one limitation of using N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide is its potential for off-target effects. It is important for researchers to carefully control for these effects in their experiments.
Direcciones Futuras
There are many future directions for research on N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide. One area of interest is the potential use of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in the treatment of anxiety and depression. Another area of interest is the role of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in the regulation of the HPA axis and the stress response. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide and its potential for off-target effects.
Métodos De Síntesis
The synthesis of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide involves the reaction of 2-methoxybenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in its pure form.
Aplicaciones Científicas De Investigación
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide has also been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Propiedades
Nombre del producto |
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide |
|---|---|
Fórmula molecular |
C20H25N3O2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)21-20(24)11-12-22-13-15-23(16-14-22)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
Clave InChI |
NUGHHAYKNGOOAY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)

![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)


![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)
methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)
![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)

![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)